molecular formula C10H21NO2 B2719776 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol CAS No. 1544370-35-5

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol

Cat. No.: B2719776
CAS No.: 1544370-35-5
M. Wt: 187.283
InChI Key: VKCKFUNRTDLFLI-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C10H21NO2. It is known for its unique structure, which includes a dimethyloxan ring and an amino alcohol group. This compound is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethyloxan-4-amine with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol is unique due to its specific combination of a dimethyloxan ring and an amino alcohol group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCKFUNRTDLFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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